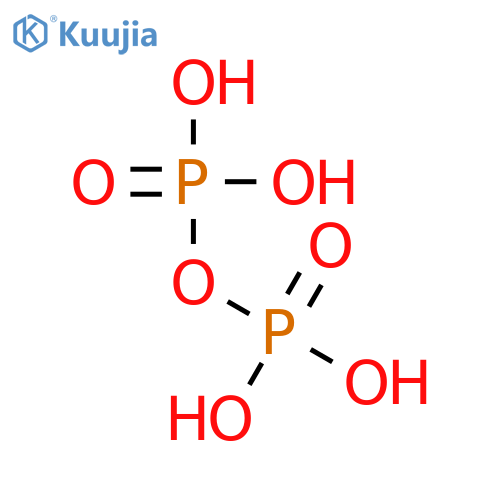Cas no 2466-09-3 (Pyrophosphoric acid)

Pyrophosphoric acid structure
商品名:Pyrophosphoric acid
Pyrophosphoric acid 化学的及び物理的性質
名前と識別子
-
- diphosphoric acid
- PYROPHOSPHORIC ACID
- acide diphosphorique
- Diphosphorsaeure
- DL-α-Phenylglycine
- EINECS 219-574-0
- phosphono dihydrogen phosphate
- PPV
- Pyrophosphorsaeure
- UNII-4E862E7GRQ
- Phosphonooxyphosphonic acid
- H4P2O7
- 4E862E7GRQ
- pyrophosphate TMS4
- (P2O74-)Diphosphate
- Pyrophosphoric acid, syrupy
- Oxy-1,1-diphosphonic acid
- (4-)Diphosphoric acid ion
- NCIStruc2_000426
- NCIStruc1_000506
- (phosphonooxy)phosphonic acid
- KSC204E2N
- GTPL3151
- XPPKVPWEQAFLFU-UHFFF
- DIPHOSPHORIC-ACID
- BDBM50147591
- Pyrophosphoric acid, SAJ first grade, >=90.0%
- NSC-289196
- DTXSID4075035
- NCGC00013687-03
- CHEBI:29888
- NCGC00013687
- Pyrophosphoric Acid (Technical Grade)
- 1,5-dihydrido-2,4-dihydroxido-2,4-dioxido-1,3,5-trioxy-2,4-diphosphy-[5]catena
- PYROPHOSPHORIC ACID [MI]
- Pyrophosphoric acid, technical grade
- AKOS015856732
- NCGC00013687-02
- ((HO)2P(O)OP(O)(OH)2)
- C00013
- DTXCID4037118
- 2CB62164-1ACF-40BE-BF6A-880D0A00850A
- FT-0652670
- NCGC00096798-01
- L000488
- NS00013536
- DIPHSOPHORIC ACID
- CS-0030756
- Pyrophosphoric acid, Vetec(TM) reagent grade, 94%
- P00025
- 1,5-dihydrido-2,4-dihydroxido-2,4-dioxido-1,3,5-trioxy-2,4-diphosphy-(5)catena
- NSC289196
- mu-oxido-bis(dihydroxidooxidophosphorus)
- 2466-09-3
- PYROPHOSPHORIC ACID [WHO-DD]
- NCI60_004388
- XPPKVPWEQAFLFU-UHFFFAOYSA-N
- Q411092
- J-015622
- 33943-49-6
- NCI56751
- [(HO)2P(O)OP(O)(OH)2]
- CHEMBL1160571
- CCG-37688
- DB04160
- CAA46609
- HP2O7(3-)
- PPi
- diphosphate
- PYROPHOSPHATE
- Pyrophosphoric acid,45%
- Pyrophosphoric acid
-
- インチ: 1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)
- InChIKey: XPPKVPWEQAFLFU-UHFFFAOYSA-N
- ほほえんだ: P(=O)(O[H])(O[H])OP(=O)(O[H])O[H]
計算された属性
- せいみつぶんしりょう: 177.94300
- どういたいしつりょう: 177.943226
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 124
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色透明液体
- 密度みつど: 2.4300
- ゆうかいてん: 61 ºC
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 143.91000
- LogP: -0.81160
- かんど: 湿度に敏感である
- マーカー: 13,8098
Pyrophosphoric acid セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H302,H314
- 警告文: P280,P305+P351+P338,P310
- 危険物輸送番号:UN 3260 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 22-34
- セキュリティの説明: S26-S36/37/39-S45
- 福カードFコード:3-9-21
- RTECS番号:JL6672500
-
危険物標識:

- リスク用語:R34
- 包装等級:III
- ちょぞうじょうけん:しっかり閉めてください。日陰で乾燥した場所に保管する。
- 包装カテゴリ:III
- 危険レベル:8
- セキュリティ用語:8
- 危険レベル:8
- 包装グループ:III
Pyrophosphoric acid 税関データ
- 税関コード:2809201900
- 税関データ:
中国税関コード:
2809201900
Pyrophosphoric acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-250819-100g |
Pyrophosphoric acid, |
2466-09-3 | ≥90% | 100g |
¥602.00 | 2023-09-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P101703-100g |
Pyrophosphoric acid |
2466-09-3 | 90% | 100g |
¥45.90 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P815487-500g |
Pyrophosphoric acid |
2466-09-3 | ≥95% H4P2O7 basis | 500g |
¥768.00 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P815487-2.5kg |
Pyrophosphoric acid |
2466-09-3 | ≥95% H4P2O7 basis | 2.5kg |
¥2,698.00 | 2022-09-28 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-250819A-500 g |
Pyrophosphoric acid, |
2466-09-3 | ≥90% | 500g |
¥2,444.00 | 2023-07-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P815486-2.5kg |
Pyrophosphoric acid |
2466-09-3 | 90% | 2.5kg |
¥542.00 | 2022-09-28 | |
| TRC | P997700-5000mg |
Pyrophosphoric Acid |
2466-09-3 | 5g |
$150.00 | 2023-05-17 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-BA848-100g |
Pyrophosphoric acid |
2466-09-3 | ≥95% H4P2O7 basis | 100g |
¥214.0 | 2023-03-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-BA848-25g |
Pyrophosphoric acid |
2466-09-3 | ≥95% H4P2O7 basis | 25g |
¥91.0 | 2023-03-06 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002158-100g |
Pyrophosphoric acid |
2466-09-3 | 95% | 100g |
¥191 | 2023-09-09 |
Pyrophosphoric acid サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:2466-09-3)Pyrophosphoric acid
注文番号:LE3399
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:44
価格 ($):discuss personally
Pyrophosphoric acid 関連文献
-
Daiki Nakajima,Tatsuya Kikuchi,Shungo Natsui,Ryosuke O. Suzuki RSC Adv. 2018 8 37315
-
J. H. Gladstone J. Chem. Soc. 1867 20 435
-
3. Monofluoro- and difluoro-methylenebisphosphonic acids: isopolar analogues of pyrophosphoric acidG. Michael Blackburn,David A. England,Friedrich Kolkmann J. Chem. Soc. Chem. Commun. 1981 930
-
Claudia Caltagirone,Carla Bazzicalupi,Francesco Isaia,Mark E. Light,Vito Lippolis,Riccardo Montis,Sergio Murgia,Martina Olivari,Giacomo Picci Org. Biomol. Chem. 2013 11 2445
-
Guzmán Sánchez,David Curiel,Witold Tatkiewcz,Imma Ratera,Alberto Tárraga,Jaume Veciana,Pedro Molina Chem. Sci. 2014 5 2328
2466-09-3 (Pyrophosphoric acid) 関連製品
- 154-87-0(Cocarboxylase)
- 7758-87-4(Calcium phosphate)
- 7778-53-2(Potassium Phosphate Tribasic)
- 7784-30-7(aluminum phosphate)
- 7320-34-5(Potassium Diphosphate)
- 7779-90-0(Zinc phosphate)
- 990-91-0(Tetrabenzyl pyrophosphate)
- 13308-51-5(Boron phosphate)
- 7722-88-5(Sodium Pyrophosphate)
- 7758-29-4(Sodium Triphosphate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:2466-09-3)焦磷酸

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:2466-09-3)Pyrophosphoric acid

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ



